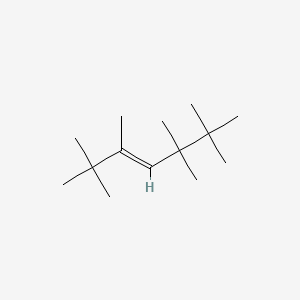![molecular formula C14H13ClO2S B14632630 {2-[(4-Chlorophenyl)sulfanyl]-5-methoxyphenyl}methanol CAS No. 56096-54-9](/img/structure/B14632630.png)
{2-[(4-Chlorophenyl)sulfanyl]-5-methoxyphenyl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-[(4-Chlorophenyl)sulfanyl]-5-methoxyphenyl}methanol is an organic compound with the molecular formula C13H11ClOS It is characterized by the presence of a chlorophenyl group, a sulfanyl group, and a methoxy group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(4-Chlorophenyl)sulfanyl]-5-methoxyphenyl}methanol typically involves the reaction of 4-chlorothiophenol with 5-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours, followed by cooling and purification to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
{2-[(4-Chlorophenyl)sulfanyl]-5-methoxyphenyl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield the corresponding ketone or aldehyde, while reduction can produce the corresponding alcohol or amine .
Aplicaciones Científicas De Investigación
{2-[(4-Chlorophenyl)sulfanyl]-5-methoxyphenyl}methanol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of {2-[(4-Chlorophenyl)sulfanyl]-5-methoxyphenyl}methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to changes in cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
{2-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}methanol: This compound has a similar structure but with a nitro group instead of a methoxy group.
2-[(4-chlorophenyl)sulfanyl]-5-nitrobenzaldehyde: This compound has a similar structure but with an aldehyde group instead of a hydroxyl group
Uniqueness
{2-[(4-Chlorophenyl)sulfanyl]-5-methoxyphenyl}methanol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the chlorophenyl, sulfanyl, and methoxy groups provides a distinct set of properties that can be leveraged in various applications .
Propiedades
Número CAS |
56096-54-9 |
|---|---|
Fórmula molecular |
C14H13ClO2S |
Peso molecular |
280.8 g/mol |
Nombre IUPAC |
[2-(4-chlorophenyl)sulfanyl-5-methoxyphenyl]methanol |
InChI |
InChI=1S/C14H13ClO2S/c1-17-12-4-7-14(10(8-12)9-16)18-13-5-2-11(15)3-6-13/h2-8,16H,9H2,1H3 |
Clave InChI |
CFWAJIJCGSTLCG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)SC2=CC=C(C=C2)Cl)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


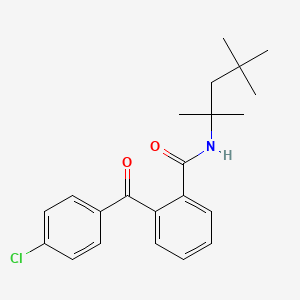

![1-methyl-4-[(E)-3-phenylprop-2-enoxy]benzene](/img/structure/B14632573.png)
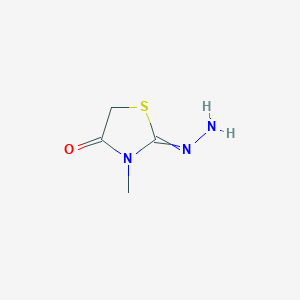
![3-{3-Methoxy-4-[(trimethylsilyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B14632585.png)
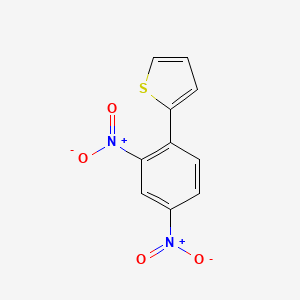
mercury](/img/structure/B14632593.png)
![5-[(5,6-Dichloropyridazin-4-yl)sulfanyl]pyridazin-4-amine](/img/structure/B14632597.png)

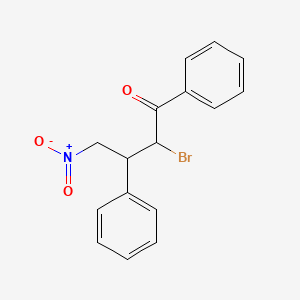
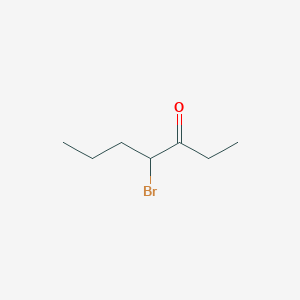
![[1-(2-Azidophenyl)ethylidene]hydrazine](/img/structure/B14632614.png)

